molecular formula C20H22N2O2 B4256419 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide

Cat. No. B4256419
M. Wt: 322.4 g/mol
InChI Key: MQLDRJTUOQSLJW-UHFFFAOYSA-N
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Description

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide, also known as NPC-15437, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as a treatment for Alzheimer's disease. Studies have shown that N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to improve cognitive function in animal models of the disease.
Another area of research has focused on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide's potential as a treatment for cancer. Studies have shown that N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.

Mechanism of Action

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide exerts its effects through a number of different mechanisms. One mechanism involves the inhibition of the enzyme beta-secretase, which is involved in the formation of amyloid-beta plaques in Alzheimer's disease. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has been shown to improve cognitive function and reduce the formation of amyloid-beta plaques in the brain. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide has also been shown to have low toxicity in animal studies, making it a safe compound for use in lab experiments.
One limitation of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings. Another limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are a number of future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on understanding the mechanism of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide in more detail, which could help to identify new therapeutic applications for the compound.
Additional future directions could include investigating the potential of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide as a treatment for other neurodegenerative diseases, such as Parkinson's disease, and exploring its potential as a treatment for other types of cancer. Overall, the potential therapeutic applications of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide make it an exciting compound for future research.

properties

IUPAC Name

N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19-11-17(21-20(24)15-7-4-8-15)13-22(19)12-16-9-3-6-14-5-1-2-10-18(14)16/h1-3,5-6,9-10,15,17H,4,7-8,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLDRJTUOQSLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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